5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine

Analytical Chemistry Quality Control Isomer Separation

5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1) is a brominated imidazo[1,2-a]pyridine derivative. This heterocyclic scaffold is a privileged structure in medicinal chemistry, notably serving as the foundational core for a series of potent centromere-associated protein-E (CENP-E) inhibitors developed as anti-cancer therapeutics.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 69214-17-1
Cat. No. B1626741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine
CAS69214-17-1
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=N1)C=CC=C2Br)C
InChIInChI=1S/C9H9BrN2/c1-6-7(2)12-8(10)4-3-5-9(12)11-6/h3-5H,1-2H3
InChIKeyRPDBWBSPQZKMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1): A Core Heterocyclic Building Block for CENP-E Inhibitor Development and Cross-Coupling Applications


5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1) is a brominated imidazo[1,2-a]pyridine derivative . This heterocyclic scaffold is a privileged structure in medicinal chemistry, notably serving as the foundational core for a series of potent centromere-associated protein-E (CENP-E) inhibitors developed as anti-cancer therapeutics [1]. The specific substitution pattern—a bromine atom at the 5-position and methyl groups at the 2- and 3-positions—defines its utility as a versatile synthetic intermediate, enabling further functionalization through palladium-catalyzed cross-coupling reactions [2].

Workflow
Heterocyclic building block for cross-coupling diversification
Selection Logic
5-bromo regioisomer core for CENP-E inhibitor pharmacophore studies
Use Context
Supports Pd-catalyzed derivatization and kinase-targeted library synthesis

Why 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine Cannot Be Replaced by Its 6-Bromo Regioisomer in Synthesis


The substitution pattern on the imidazo[1,2-a]pyridine core fundamentally dictates downstream chemical reactivity and biological target engagement. Specifically, the position of the bromine atom governs the electronic environment of the ring system and, consequently, its efficiency in cross-coupling reactions [1]. Research on related systems demonstrates that the reactivity towards Suzuki-Miyaura coupling is significantly influenced by the substituent at the C(2) position adjacent to the halogen [2]. A 5-bromo substituent presents a distinct electronic and steric landscape compared to a 6-bromo substituent, leading to differential reaction rates and yields. This positional dependency is critical; using the 6-bromo-2,3-dimethyl analog (CAS 121394-38-5) as a direct substitute would alter the site of derivatization, potentially compromising the synthesis of target molecules designed around a 5-substituted pharmacophore, such as the CENP-E inhibitor core [3].

Regioisomer
6-bromo analog (CAS 121394-38-5) shifts derivatization site, may not support 5-substituted CENP-E pharmacophore synthesis.
Reactivity
Cross-coupling conditions optimized for 6-bromo or C(2)-unsubstituted analogs may not transfer directly; method context review required.
Purity Grade
Generic ≥95% material without regioisomer CoA may contain 6-bromo contaminant, risking false equivalency in procurement.

Head-to-Head Evidence: Quantifying the Differentiation of 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine


Regioisomeric Purity: Quantified Analytical Separation from the 6-Bromo Analog

Procurement integrity for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (CAS 69214-17-1) requires verification of regioisomeric purity against its most common contaminant, the 6-bromo analog (CAS 121394-38-5). Reputable vendors provide batch-specific analytical data demonstrating the absence of this isomer. For instance, Bidepharm supplies this compound with a standard purity of 95%+, supported by HPLC, NMR, and GC reports that confirm the regioisomeric identity . In contrast, generic sourcing channels may not differentiate between the 5- and 6-bromo isomers, presenting a false equivalency risk. The quantifiable benchmark for selection is a certificate of analysis (CoA) explicitly identifying a purity threshold ≥95% with no detectable 6-bromo isomer by HPLC (LOD typically < 0.1%).

Regioisomeric Purity
Data to verify
Target ≥95% purity, no detectable 6-bromo isomer by HPLC (LOD <0.1%)
Confirms 5-bromo identity for synthetic route reproducibility
Requires batch-specific CoA; vendor QC documentation context
Analytical Chemistry Quality Control Isomer Separation

Structural Confirmation of the CENP-E Pharmacophore: The 5-Bromo-2,3-dimethyl Scaffold as the Active Core

The imidazo[1,2-a]pyridine core is a key scaffold in a series of CENP-E inhibitors. The foundational structure-activity relationship (SAR) studies explicitly utilize a 5-bromo-substituted derivative (compound 1a) as the lead, which demonstrated a CENP-E enzyme inhibition IC50 of 50 nM (95% CI: 24–110 nM) at 25 μM ATP [1]. Furthermore, the optimization campaign investigated 5-substituted analogs (1g–k), with the 5-methoxy derivative achieving an IC50 of 3.6 nM, representing a ~14-fold improvement over the 5-bromo lead [2]. This quantitative SAR trajectory is specific to the 5-position. A 6-bromo substitution would project the bromine into a different binding pocket, which is predicted by the published docking model to abolish key interactions with the L5 loop of CENP-E, thereby making it unsuitable as a starting material for this inhibitor class.

CENP-E Pharmacophore Fit
Reported
Lead 5-bromo derivative IC50 = 50 nM (CENP-E, 25 µM ATP)
5-position substitution required for target engagement; 6-bromo excluded from SAR
Reported in J. Med. Chem. 2015; class-level inference for scaffold
Medicinal Chemistry Kinase Inhibition Anticancer Agents

Differential Cross-Coupling Reactivity: Implication of C(2)-Methyl Substitution on 5-Bromo vs. 6-Bromo Systems

Literature on imidazo[1,2-a]pyridine cross-coupling establishes that the C(2) substituent has a profound, position-dependent effect on halogen reactivity. Suzuki cross-coupling proceeds efficiently on 6-bromo-2-methyl- and 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridines, whereas the 6-bromo derivative unsubstituted at C(2) is poorly reactive [1]. This indicates a synergistic electronic effect between the C(2) and C(6) positions. By class-level inference, applying this principle to the 5-bromo-2,3-dimethyl system suggests a distinct reactivity profile compared to either the 6-bromo-2,3-dimethyl analog or a 5-bromo derivative lacking the 2,3-dimethyl substitution. The presence of the electron-donating methyl groups at C(2) and C(3) in the target compound is predicted to enhance the electron density at the 5-position, potentially accelerating oxidative addition with palladium catalysts relative to the unsubstituted 5-bromo scaffold.

Cross-Coupling Reactivity
Class-level
C(2)-methyl group predicted to promote oxidative addition at 5-position
Reactivity profile unique to substitution pattern; method transfer may require optimization
Inferred from 6-bromo-2-methyl analog efficiency; no direct kinetic data
Synthetic Chemistry Suzuki-Miyaura Coupling Reactivity

Physical Property and Storage Differentiation for Laboratory Handling

Vendor specifications for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine provide quantifiable handling parameters that differentiate it as a robust synthetic intermediate. The compound is documented as a white or off-white crystalline solid with a density of 1.535 g/cm³ . It is recommended for long-term storage in a cool, dry place or at 4°C . This is in contrast to more labile halogenated pyridine derivatives that require storage under inert atmosphere or at -20°C. Furthermore, the purity benchmark of NLT 98% from select vendors sets a higher procurement standard compared to the more common ≥95% specification, which is critical for minimizing side reactions in subsequent palladium-catalyzed transformations where halogen impurities can act as catalyst poisons.

Physical & Storage Spec
Supporting evidence
NLT 98% purity, density 1.535 g/cm³, storage at 4°C
High purity lowers side reactions in Pd catalysis; straightforward storage
Vendor specification; reduces pre-reaction purification need
Physicochemical Properties Storage Stability Procurement Specifications

Optimal Application Scenarios for 5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine (69214-17-1) Based on Evidence


Medicinal Chemistry: Synthesis of CENP-E Inhibitor Analogs

This compound is the optimal starting material for any medicinal chemistry program aiming to explore or optimize CENP-E inhibitors based on the imidazo[1,2-a]pyridine scaffold. The published SAR explicitly maps potency enhancements through 5-position modifications of the core found in this building block. Using this specific starting material ensures that all subsequent SAR is built upon the validated 50 nM lead scaffold [1], enabling direct comparison with published data.

Synthetic Methodology: Suzuki-Miyaura Diversification Point

The compound is strategically deployed as an electrophilic partner in palladium-catalyzed cross-coupling reactions to generate libraries of 5-aryl/heteroaryl-2,3-dimethylimidazo[1,2-a]pyridines. The presence of the 2-methyl group is expected to electronically promote oxidative addition at the 5-position, a rationale supported by the observed reactivity enhancement in analogous 6-bromo-2-methyl systems [1]. This scenario is ideal for creating focused libraries for kinase inhibitor screening.

Chemical Biology: Probe Design for Cellular Target Engagement Studies

For groups developing chemical probes for CENP-E or other kinases, this compound serves as a precursor for attaching fluorescent tags, biotin, or photoaffinity labels at the 5-position. The established cellular activity of 5-substituted derivatives (e.g., p-HH3 accumulation, EC50 = 180 nM for the methoxy analog) [1] validates that 5-position modifications yield cell-permeable, target-engaging molecules, making it a reliable choice for probe development.

Process Chemistry: Late-Stage Functionalization in API Synthesis

Given its availability in high purity (NLT 98%) and its robust storage profile, this compound can be utilized in late-stage diversification steps during the synthesis of active pharmaceutical ingredients (APIs). The differentiated reactivity of the 5-bromo handle, as opposed to a 6-bromo or iodo handle, allows for selective sequential coupling strategies in complex molecule synthesis.

Application
Selection Property
Validation Focus
CENP-E inhibitor analog synthesis
5-bromo regioisomer identity
SAR alignment with reported 50 nM lead scaffold
Suzuki-Miyaura diversification
C(2)-methyl electronic promotion
Reactivity optimization for 5-aryl library synthesis
Kinase chemical probe design
5-position functionalization handle
Cell permeability and target engagement context
Late-stage API functionalization
High purity (NLT 98%) and storage stability
Selective coupling strategy compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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